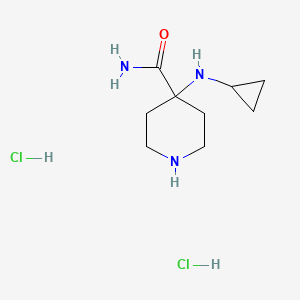
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride
Übersicht
Beschreibung
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride (4-CPPCD) is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been developed as a tool for use in various laboratory experiments. 4-CPPCD is a member of the piperidine class of compounds, which are known for their ability to bind to and modulate the activity of various proteins. 4-CPPCD has been studied for its ability to modulate the activity of certain proteins in the body, as well as its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the activity of various proteins, as well as its ability to modulate the activity of certain proteins in the body. It has also been studied for its potential applications in medical research, such as the study of diseases, drug development, and drug delivery.
Wirkmechanismus
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride acts as a modulator of protein activity. It binds to certain proteins and can either activate or inhibit their activity. This is dependent on the specific protein and the conditions of the experiment. For example, 4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride has been shown to activate the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of certain proteins, such as acetylcholinesterase, which can lead to changes in neurotransmission and other physiological processes. It has also been studied for its potential applications in medical research, such as the study of diseases, drug development, and drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and store. It is also relatively inexpensive to produce, which makes it an attractive option for researchers. Additionally, it is a highly specific modulator, which makes it useful for studying the activity of specific proteins.
However, there are some limitations to using 4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride in laboratory experiments. It is not as stable as some other compounds, which can make it difficult to store and use over long periods of time. Additionally, it is not as widely studied as some other compounds, which can limit the amount of information available on its effects.
Zukünftige Richtungen
There are several future directions for the use of 4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride in scientific research. One potential direction is to further explore its ability to modulate the activity of certain proteins. Additionally, further research could be done to investigate its potential applications in medical research, such as the study of diseases, drug development, and drug delivery. Finally, further research could be done to explore its potential uses in other areas, such as industrial applications or environmental applications.
Eigenschaften
IUPAC Name |
4-(cyclopropylamino)piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c10-8(13)9(12-7-1-2-7)3-5-11-6-4-9;;/h7,11-12H,1-6H2,(H2,10,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIITJNBKJNAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2(CCNCC2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)


![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)
![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)





